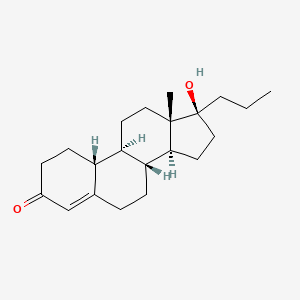
17-alpha-Propyl-19-nortestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-alpha-Propyl-19-nortestosterone is a synthetic anabolic-androgenic steroid derived from nandrolone (19-nortestosterone) It is a member of the 19-nortestosterone family, characterized by the absence of a carbon atom at the 19th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Propyl-19-nortestosterone typically involves the modification of the steroid nucleus. One common method includes the alkylation of 19-nortestosterone at the 17-alpha position using propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 17-alpha-Propyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other steroid derivatives.
Biology: The compound is used in studies related to hormone receptor interactions and cellular signaling pathways.
Medicine: Research has investigated its potential as a therapeutic agent for conditions such as muscle wasting and osteoporosis.
Industry: It is utilized in the development of performance-enhancing drugs and other pharmaceutical products
Mechanism of Action
The mechanism of action of 17-alpha-Propyl-19-nortestosterone involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to anabolic effects such as increased muscle mass and strength. Additionally, it exhibits progestogenic activity by interacting with progesterone receptors, influencing reproductive and metabolic processes .
Comparison with Similar Compounds
Nandrolone (19-nortestosterone): The parent compound, known for its anabolic and androgenic properties.
17-alpha-Ethyl-19-nortestosterone: Another derivative with similar anabolic effects but different pharmacokinetic properties.
17-alpha-Methyl-19-nortestosterone: Known for its oral bioavailability and potent anabolic effects
Uniqueness: 17-alpha-Propyl-19-nortestosterone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its propyl group at the 17-alpha position enhances its anabolic activity while reducing androgenic side effects compared to other derivatives .
Properties
CAS No. |
27984-91-4 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
HPCDOEGWOFWBNG-XUDSTZEESA-N |
Isomeric SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Canonical SMILES |
CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















